![molecular formula C20H15ClN6O2 B3010046 5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921879-20-1](/img/structure/B3010046.png)
5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry. They can be synthesized from commercially available precursors . The synthesis often involves the reduction of the ester functional group to an aldehyde .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors . The IR absorption spectra of some triazole compounds were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For instance, they can act as a dehydrogenating agent to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can vary widely. For instance, the IR absorption spectra of some triazole compounds were characterized by the presence of two signals for C=O groups .Scientific Research Applications
Anticancer Activity
PTAD has garnered attention as a potential anticancer agent. Researchers have synthesized novel 1,2,4-triazole derivatives, including PTAD, and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds derived from PTAD demonstrated promising cytotoxic activity, with some showing effectiveness at concentrations lower than 12 μM against Hela cells . This suggests PTAD’s potential in cancer therapy.
Oxidation of Thiols
PTAD serves as an efficient and selective reagent for the oxidation of thiols to disulfides. This property makes it valuable in synthetic chemistry and organic transformations .
Dihydropyridazine Synthesis
As a dehydrogenating agent, PTAD participates in the synthesis of annulated dihydropyridazines through an inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines . This application highlights its versatility in heterocyclic chemistry.
Pharmacological Significance
The 1,2,4-triazole-containing scaffold, represented by PTAD, holds pharmacological significance. These scaffolds can form hydrogen bonds with various targets, improving pharmacokinetics and toxicological properties of compounds . Researchers continue to explore PTAD’s potential in drug discovery.
Mechanism Studies
Molecular docking studies have investigated PTAD’s binding modes within the aromatase enzyme’s active site. Understanding its interactions with this enzyme provides insights into its potential as a therapeutic target .
Future Prospects
Given PTAD’s unique structure and diverse applications, further research is warranted. Its role in drug development, catalysis, and materials science remains an exciting area of exploration.
Safety And Hazards
The safety and hazards associated with triazole compounds depend on their specific structure and usage. It’s important to note that while some triazole compounds are used as therapeutic agents, others can be toxic or hazardous. Therefore, appropriate safety measures should be taken when handling these compounds .
Future Directions
Given the wide range of biological activities exhibited by triazole compounds, there is ongoing research into developing new triazole-based drugs. This includes efforts to synthesize new triazole derivatives and study their antimicrobial, antioxidant, and antiviral potential . The development of new antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
5-benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-5-3-2-4-6-12)19-24-23-16(27(18)19)13-7-9-14(21)10-8-13/h2-10H,11H2,1H3,(H,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKTUVSBKJSXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
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